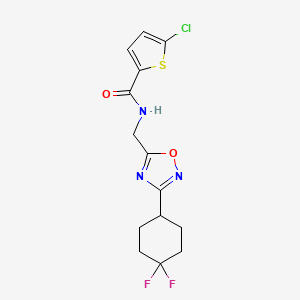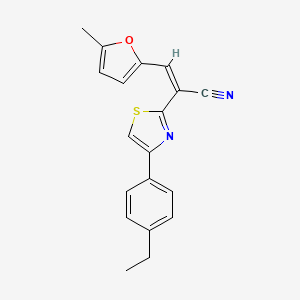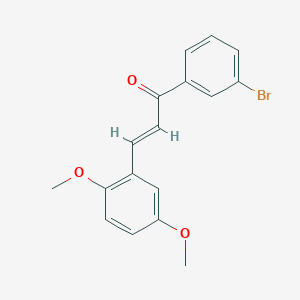
(2E)-1-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2E)-1-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one” is a chalcone with the 2-bromo-phenyl and 2,5-dimeth-oxy-phenyl rings bonded at opposite ends of a propene group .
Molecular Structure Analysis
The dihedral angle between the mean planes of the ortho-bromo and ortho,meta-dimeth-oxy-substituted benzene rings is 77.3°. The dihedral angles between the mean plane of the prop-2-ene-1-one group and the mean planes of the 2-bromo-phenyl and 2,5-dimeth-oxy-phenyl rings are 58.6° and 30.7°, respectively .Chemical Reactions Analysis
The chemical reactivity of this compound has been analyzed using the Condensed Fukui function, MEP, and HOMO-LUMO energies of the molecule .Physical And Chemical Properties Analysis
The compound has a molecular formula of C17H15BrO3 and a molecular weight of 347.2 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Mechanisms
(2E)-1-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, though not directly mentioned, is structurally related to various compounds studied for their synthesis mechanisms and potential applications in materials science and medicinal chemistry. The review of scientific literature provides insights into related compounds and their applications, shedding light on potential avenues for the use of (2E)-1-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one in research and development.
Chemical Transformations and Synthetic Applications : The study of dimeric non-phenolic β-O-4-type lignin model compounds, including those with methoxy groups, reveals significant insights into acidolysis mechanisms that could be applicable to understanding the reactivity and transformation possibilities of (2E)-1-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one in various chemical environments (T. Yokoyama, 2015).
Biologically Produced Chemicals : The review on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, which are chemicals with wide applications, emphasizes the importance of separation technologies that might be relevant for purifying or modifying compounds like (2E)-1-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, especially in biological systems or for pharmaceutical applications (Zhi-Long Xiu & A. Zeng, 2008).
Electrochemistry and Coordination Chemistry : The electrochemistry of metal-metal bonded diruthenium complexes provides a foundation for understanding how (2E)-1-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one could potentially act in electrochemical systems or as part of coordination compounds, given the presence of bromine and methoxy groups which can influence electronic properties (E. V. Caemelbecke et al., 2021).
Environmental Impact and Fate of Chemical Compounds : Understanding the environmental fate of brominated compounds and their derivatives is crucial for assessing the potential environmental impact of (2E)-1-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one. Studies on polybrominated diphenyl ethers (PBDEs) and their analogs can offer insights into the persistence, bioaccumulation, and degradation pathways of brominated organic compounds in the environment (Yawei Wang et al., 2007).
Mecanismo De Acción
Propiedades
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3/c1-20-15-7-9-17(21-2)13(11-15)6-8-16(19)12-4-3-5-14(18)10-12/h3-11H,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMZZJBBFINGEL-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2444711.png)

![7-(4-chlorophenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2444713.png)
![N-(2-chlorobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2444715.png)
![9-Thia-2-azaspiro[5.5]undecane](/img/structure/B2444717.png)
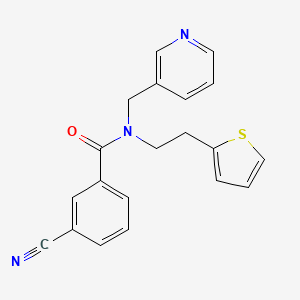

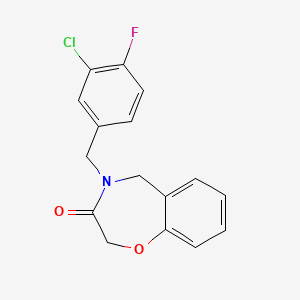
![2-Methyl-4-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2444724.png)
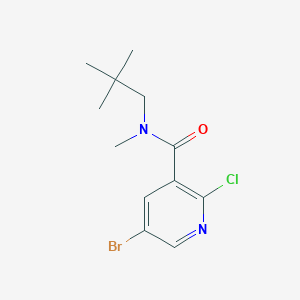
![1-(4-Chlorophenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2444727.png)
![N-(2-(dimethylamino)ethyl)-3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2444728.png)
